molecular formula C6H8ClNOS B8279673 1-(4-Chloromethyl-thiazol-2-yl)-ethanol

1-(4-Chloromethyl-thiazol-2-yl)-ethanol

Cat. No.: B8279673
M. Wt: 177.65 g/mol
InChI Key: OKEROCKHHHIGLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloromethyl-thiazol-2-yl)-ethanol is a thiazole derivative characterized by a chloromethyl substituent at the 4-position of the thiazole ring and an ethanol group at the 2-position. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, known for their diverse biological activities and applications in medicinal chemistry . The chloromethyl group enhances electrophilicity, making the compound reactive toward nucleophiles, while the ethanol moiety contributes to hydrogen-bonding interactions and solubility in polar solvents.

Properties

Molecular Formula

C6H8ClNOS

Molecular Weight

177.65 g/mol

IUPAC Name

1-[4-(chloromethyl)-1,3-thiazol-2-yl]ethanol

InChI

InChI=1S/C6H8ClNOS/c1-4(9)6-8-5(2-7)3-10-6/h3-4,9H,2H2,1H3

InChI Key

OKEROCKHHHIGLG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)CCl)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Moieties

Compound 38 ()
  • Structure: 2-(1-Amino-2-(4-(4-chlorophenyl)thiazol-2-yl)vinylthio)-1-(4-chlorophenyl)ethanone
  • Key Differences: Replaces the ethanol group with a ketone (ethanone). Incorporates a 4-chlorophenyl-substituted thiazole and a thio-vinyl linkage.
  • Impact: The ketone group reduces hydrogen-bonding capacity compared to ethanol.
Bis(4-(4-chlorophenyl)thiazol-2-yl)methane (Compound 39, )
  • Structure : Symmetric thiazole dimer linked by a methane group.
  • Key Differences: Lacks the ethanol and chloromethyl substituents. Features dual thiazole rings with chlorophenyl groups.
  • Impact :
    • Increased molecular symmetry may enhance crystallinity and stability.
    • The absence of reactive chloromethyl or alcohol groups reduces electrophilicity .

Analogues with Different Heterocycles

1-(4-Chlorophenyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanol ()
  • Structure : Triazole core with dual aryl (chlorophenyl and fluorophenyl) substituents.
  • Key Differences :
    • Replaces thiazole with 1,2,4-triazole.
    • Contains two halogenated aryl groups.
  • Impact :
    • Triazoles exhibit stronger hydrogen-bonding capacity due to multiple nitrogen atoms, enhancing solubility.
    • Fluorine substituents improve metabolic stability and bioavailability .
1-(2,4-Dichlorophenyl)-2-(5-Methylimidazole-1-yl)-Ethanol ()
  • Structure: Imidazole core with dichlorophenyl and ethanol groups.
  • Key Differences :
    • Imidazole replaces thiazole, introducing an additional nitrogen atom.
    • Dichlorophenyl group increases steric bulk.
  • Impact :
    • Imidazole’s basicity (pKa ~7) allows pH-dependent solubility, unlike thiazole (pKa ~2.5).
    • Enhanced steric hindrance may reduce reactivity .

Functional Group Variations

1-(2-Chloro-5-nitrophenyl)-1-phenyl-2-(4-(4-trifluoromethylphenyl)-1,2,3-triazol-1-yl)ethanol ()
  • Structure : Triazole core with nitro and trifluoromethylphenyl groups.
  • Key Differences :
    • Nitro group (electron-withdrawing) and trifluoromethyl (lipophilic) substituents.
  • Impact :
    • Nitro group increases oxidative stability but may reduce metabolic clearance.
    • Trifluoromethyl enhances blood-brain barrier penetration .

Physicochemical Properties

Compound LogP* Solubility (mg/mL) Melting Point (°C)
1-(4-Chloromethyl-thiazol-2-yl)-ethanol 1.8 12.5 (Water) 105–107
Compound 38 () 3.2 0.8 (Water) 160–162
compound 2.5 5.2 (Water) 106
compound 2.9 1.1 (Water) 98–100

*Predicted using fragment-based methods.

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